Lipophilicity (XLogP3) Advantage of 3-Methylquinoline-2-carbonitrile Over Unsubstituted Quinoline-2-carbonitrile
The computed lipophilicity (XLogP3-AA) of 3-methylquinoline-2-carbonitrile is 2.6, compared to 1.6 for the direct analog quinoline-2-carbonitrile (lacking the 3-methyl group), representing a calculated ΔLogP of +1.0 [1] [2]. This difference, arising from the single methyl substituent, is substantial in medicinal chemistry terms, corresponding to an approximately 10-fold increase in octanol-water partition coefficient and significantly altered predicted membrane permeability and plasma protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Quinoline-2-carbonitrile (CAS 1436-43-7): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +1.0 (63% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A ΔLogP of +1.0 dictates fundamentally different chromatographic retention (RP-HPLC), in vitro assay behavior, and predicted oral absorption profiles—users cannot substitute the unsubstituted analog without re-optimizing assay conditions.
- [1] PubChem. 3-Methylquinoline-2-carbonitrile. Compound Summary CID 338331. Property: XLogP3-AA = 2.6. Accessed 2026-04-26. View Source
- [2] PubChem. Quinoline-2-carbonitrile. Compound Summary CID 74031. Property: XLogP3-AA = 1.6. Accessed 2026-04-26. View Source
